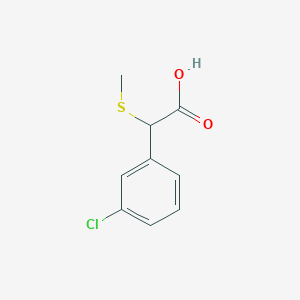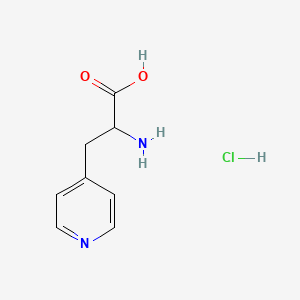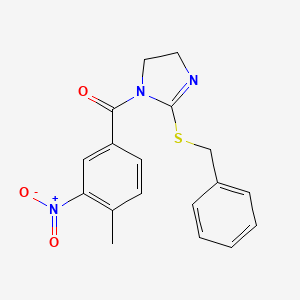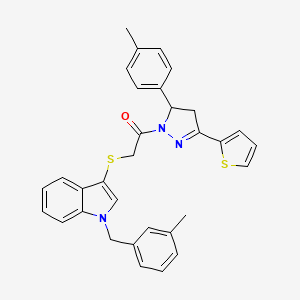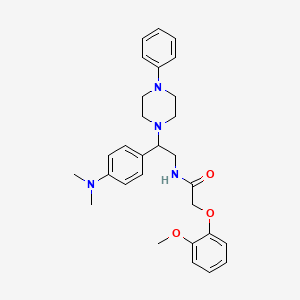![molecular formula C12H15ClFN B2914348 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride CAS No. 2044713-13-3](/img/structure/B2914348.png)
1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride” is a complex organic molecule. It contains a spiro[3.3]heptane structure, which is a type of polycyclic molecule . The molecule also has a fluorophenyl group attached, which suggests that it may have unique chemical properties due to the presence of the electronegative fluorine atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spiro[3.3]heptane structure would give the molecule a three-dimensional shape, and the fluorophenyl group would likely influence its electronic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined through experimental studies .Aplicaciones Científicas De Investigación
Synthesis Methodologies
The chemical synthesis of related fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, demonstrates the ongoing development of methodologies to incorporate fluorine atoms into organic molecules. This compound serves as a key intermediate in the production of materials like flurbiprofen, highlighting the importance of fluorinated intermediates in pharmaceutical manufacturing. A practical synthesis method involves cross-coupling reactions and diazotization, indicating the complex chemistry involved in incorporating fluorine atoms into organic compounds (Qiu et al., 2009).
Environmental Concerns and Alternatives
Studies on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) shed light on the environmental impact of fluorinated compounds. These studies focus on the identification of fluorinated substances used in various applications, including in the manufacture of fluoropolymers, and their potential environmental and human health risks. The transition to safer alternatives is crucial, with an emphasis on the need for further research to assess the safety of these alternatives (Wang et al., 2013).
Pharmacological Applications
Research on flupirtine, a non-opioid analgesic with muscle relaxant properties, demonstrates the therapeutic applications of fluorinated compounds. Flupirtine shows effectiveness in treating moderate acute pain, with advantages over traditional pain relief methods in certain cases. Its unique action mechanism, distinct from other pain medications, illustrates the potential for fluorinated compounds in developing novel therapeutic agents (Friedel & Fitton, 1993).
Neuroprotective Properties
Flupirtine's neuroprotective and behavioral properties further highlight the diverse applications of fluorinated compounds in medicine. Beyond its analgesic effects, flupirtine exhibits cytoprotective, anticonvulsant, and myorelaxant effects, offering potential benefits in various neurological conditions. This underscores the significance of fluorinated compounds in exploring new treatments for complex diseases (Schuster et al., 1998).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN.ClH/c13-10-4-2-9(3-5-10)11-12(8-14-11)6-1-7-12;/h2-5,11,14H,1,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKFTVZZXNLMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2C3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2914265.png)
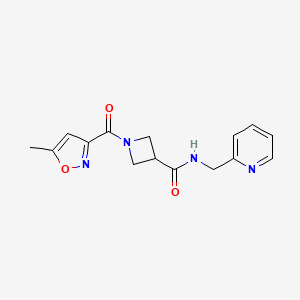
![7-(4-fluorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

